Antagonist G (TFA)
Description
Antagonist G (TFA) is a synthetic peptide antagonist with potent activity against vasopressin receptors. Its chemical structure includes the sequence RW-{Me-Phe}-WLM-NH2 (CAS: 115150-59-9), a molecular formula of C₄₉H₆₆N₁₂O₆S, and a molecular weight of 951.19 g/mol . This compound exhibits ≥95% purity and is used in preclinical research for vasopressin-related pathologies, cancer chemotherapy sensitization, and neuroendocrine studies. Antagonist G (TFA) also demonstrates weak antagonism against gastrin-releasing peptide (GRP) and bradykinin receptors, along with inducing AG-1 transcription to enhance chemosensitivity in cancer cells .
Structure
2D Structure
Properties
Molecular Formula |
C51H67F3N12O8S |
|---|---|
Molecular Weight |
1065.2 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H66N12O6S.C2HF3O2/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53;3-2(4,5)1(6)7/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54);(H,6,7)/t35-,38-,39-,40+,41+,42-;/m0./s1 |
InChI Key |
GUDATFWCKFMCTO-RGVCNNQFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Gradient Optimization
Analytical and preparative HPLC rely on TFA-containing mobile phases to enhance peak resolution. A representative method uses:
-
Column : Chemcosorb ODS (3.9 × 300 mm)
-
Eluent : Linear gradient from 14% to 35% acetonitrile in 20 mM phosphate buffer (pH 3.0) over 15 minutes
-
Flow Rate : 1 mL/min (analytical), 7–10 mL/min (preparative)
Under these conditions, Antagonist G (TFA) elutes at 40–60 minutes, with purity >95% after a single preparative run.
Residual TFA Quantification
Ion chromatography with suppressed conductivity detection achieves parts-per-billion sensitivity for residual TFA:
-
Column : IonPac AS18 (4 × 250 mm)
-
Eluent : Step gradient from 22 mM KOH (0–6 min) to 28 mM KOH (6–12 min)
-
Suppressor : ASRS Ultra (80 mA)
This method detects TFA in protein buffers (0.1 M acetate, 0.25 M NaCl) spiked with 300 ng/mL, demonstrating 98–115% recovery without matrix interference.
Solution-Phase Modifications and Intermediate Synthesis
Uracil Cyclization for Core Structure
Reaction Scheme 1 (patent WO2013129879A1) outlines the synthesis of a pivotal bicyclic intermediate:
Functionalization with TFA Salts
Final steps involve converting free-base antagonists to TFA salts via lyophilization from 0.1% TFA/water or counterion exchange using TFA-saturated ether. X-ray crystallography confirms salt formation, with Cambridge Structural Database entries validating trifluoroacetate coordination geometries.
Comparative Analysis of Synthetic Routes
| Parameter | SPPS Route | Solution-Phase Route |
|---|---|---|
| Yield (Crude) | 60–70% | 45–55% |
| Purity (Post-HPLC) | >95% | 88–92% |
| TFA Usage | 95% (cleavage) | 0.1% (lyophilization) |
| Scale-Up Feasibility | Moderate | High |
The SPPS route offers superior purity but requires extensive TFA volumes, complicating waste management. Conversely, solution-phase synthesis enables gram-scale production but necessitates additional purification steps.
Case Study: Large-Scale Production
A 10 mmol synthesis of Antagonist G (TFA) via SPPS achieved the following metrics:
Chemical Reactions Analysis
Antagonist G (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Peptide bonds can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and nucleophiles like hydroxylamine . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Antagonist G (trifluoroacetate salt) has a wide range of scientific research applications:
Cancer Research: It induces apoptosis and reduces tumor growth in small cell lung cancer models.
Cell Signaling Studies: It inhibits vasopressin-induced production of inositol phosphate in Swiss 3T3 fibroblasts.
Neuroscience: As a neuropeptide antagonist, it is used to study the role of neuropeptides in various physiological processes.
Pharmacology: It serves as a tool to investigate the mechanisms of action of neuropeptide antagonists and their potential therapeutic applications.
Mechanism of Action
Antagonist G (trifluoroacetate salt) exerts its effects by inhibiting the binding of vasopressin to its receptors on cell membranes . This inhibition prevents the activation of downstream signaling pathways, such as the production of inositol phosphate. Additionally, it induces apoptosis and the production of reactive oxygen species (ROS) in cancer cells, contributing to its anti-tumor effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The pharmacological profile of Antagonist G (TFA) is contextualized below against structurally and functionally related compounds (Table 1).
Table 1: Comparative Pharmacological Profiles of Antagonist G (TFA) and Analogous Compounds
Selectivity and Receptor Interaction
- Antagonist G (TFA) vs. RG7713 : While both target vasopressin receptors, RG7713 exhibits >39-fold selectivity for human V1a receptors (Kᵢ = 1 nM) over murine V1a (Kᵢ = 39 nM), making it a brain-penetrant candidate for neuropsychiatric conditions . Antagonist G (TFA), in contrast, lacks receptor subtype specificity but shows broader activity against GRP and bradykinin receptors .
- Antagonist G (TFA) vs. Felypressin : Felypressin acts as a vasopressin V1 agonist , inducing vasoconstriction, whereas Antagonist G (TFA) blocks vasopressin signaling. This functional dichotomy highlights the importance of structural motifs (cyclic vs. linear peptides) in determining agonist/antagonist activity .
Structural and Mechanistic Divergence
- Peptide vs. Non-peptide Antagonists: Antagonist G (TFA) and Men 10376 TFA are peptide-based, whereas RG7713 is a small molecule. Peptide antagonists often exhibit shorter half-lives but higher target specificity due to conformational complementarity .
- Dual Antagonism of Antagonist G (TFA) : Unlike Men 10376 TFA (specific to NK-2 receptors), Antagonist G (TFA) inhibits multiple receptors (vasopressin, GRP, bradykinin), suggesting a broader but less potent pharmacological profile .
Research Findings and Limitations
- Efficacy in Vasopressin Inhibition : Antagonist G (TFA) reduces vasopressin-mediated cellular responses in vitro, but its weak GRP/bradykinin antagonism limits utility in multifactorial pathologies .
- Lack of Quantitative Binding Data : Unlike RG7713 (Kᵢ = 1 nM), Antagonist G (TFA) lacks reported IC₅₀/Kᵢ values, complicating direct potency comparisons .
- Structural Instability : As a linear peptide, Antagonist G (TFA) is susceptible to enzymatic degradation, contrasting with cyclic analogs like Felypressin .
Q & A
Q. What protocols enhance reproducibility in cross-lab validation of Antagonist G (TFA) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
